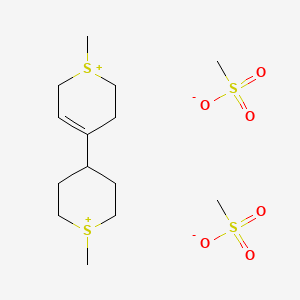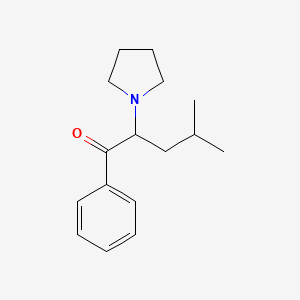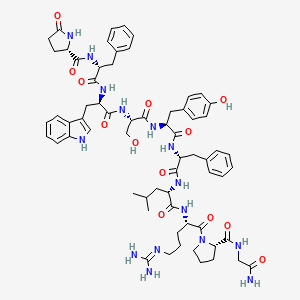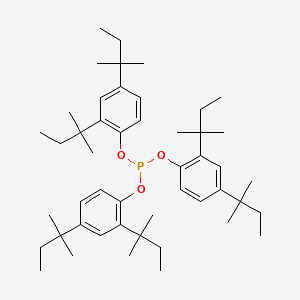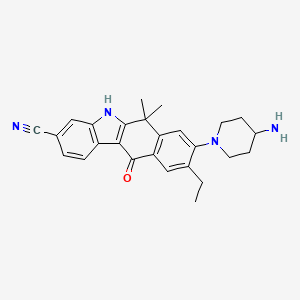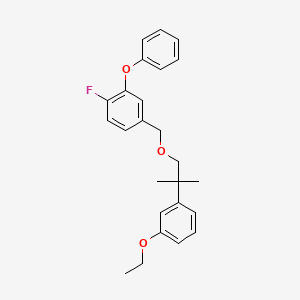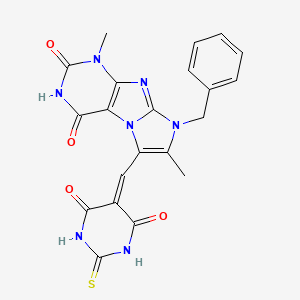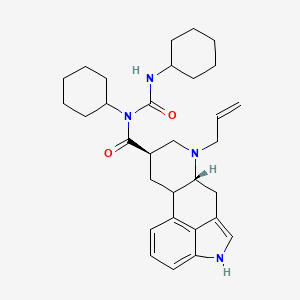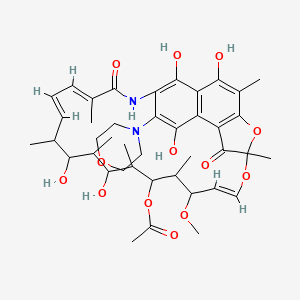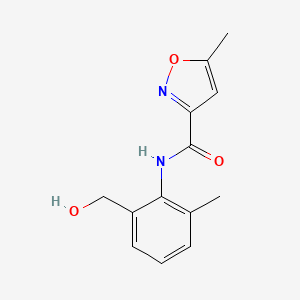
3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Functionalization of the Phenyl Ring: The hydroxymethyl and methyl groups are introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxymethylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-Isoxazolecarboxylic acid derivatives.
Reduction: Formation of 3-Isoxazolecarboxamide amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The isoxazole ring is known to interact with biological targets, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific functional groups and molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The hydroxymethyl and methyl groups can further influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 3-Isoxazolecarboxamide, N-(2-hydroxyphenyl)-5-methyl-
- 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-4-methylphenyl)-5-methyl-
- 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-ethylphenyl)-5-methyl-
Uniqueness
The unique combination of the hydroxymethyl and methyl groups on the phenyl ring of 3-Isoxazolecarboxamide, N-(2-(hydroxymethyl)-6-methylphenyl)-5-methyl- provides distinct chemical properties and reactivity compared to its analogs. This structural uniqueness can lead to different biological activities and applications, making it a compound of interest in various research fields.
特性
CAS番号 |
145440-96-6 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
N-[2-(hydroxymethyl)-6-methylphenyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-3-5-10(7-16)12(8)14-13(17)11-6-9(2)18-15-11/h3-6,16H,7H2,1-2H3,(H,14,17) |
InChIキー |
WOXJHEFWWVGYGV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CO)NC(=O)C2=NOC(=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






